
Dichlorotetrakis(pyridine)ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorotetrakis(pyridine)ruthenium is a coordination compound with the formula [RuCl2(C5H5N)4] It is known for its distinctive structure, where a ruthenium center is coordinated to two chloride ions and four pyridine ligands
准备方法
Synthetic Routes and Reaction Conditions
Dichlorotetrakis(pyridine)ruthenium can be synthesized through the reaction of ruthenium trichloride with pyridine in methanol. The reaction mixture is typically stirred at elevated temperatures, followed by slow evaporation of the solvent to yield the desired product. The reaction conditions are as follows:
Reactants: Ruthenium trichloride (RuCl3·3H2O) and pyridine (C5H5N)
Solvent: Methanol (CH3OH)
Temperature: 50°C
Reaction Time: 10 minutes
Isolation: Slow evaporation of the solvent to obtain crystalline trans-[RuCl2(C5H5N)4] as brown, needle-shaped crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions and ensure the purity of the reactants and solvents.
化学反应分析
Types of Reactions
Dichlorotetrakis(pyridine)ruthenium undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, changing its oxidation state and coordination environment.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of excess ligand (e.g., phosphine) in an inert atmosphere.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Often involve reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Major Products Formed
Substitution Products: Complexes with different ligands replacing pyridine.
Oxidation Products: Higher oxidation state ruthenium complexes.
Reduction Products: Lower oxidation state ruthenium complexes.
科学研究应用
Dichlorotetrakis(pyridine)ruthenium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials and as a precursor for other ruthenium-based compounds.
作用机制
The mechanism of action of dichlorotetrakis(pyridine)ruthenium involves its ability to coordinate with various biological molecules. The ruthenium center can interact with DNA, proteins, and enzymes, leading to potential therapeutic effects. The compound’s antimicrobial activity is attributed to its interaction with the ATPase subunit of bacterial enzymes, inhibiting their function .
相似化合物的比较
Similar Compounds
Dichlorotetrakis(triphenylphosphine)ruthenium: Similar structure but with triphenylphosphine ligands instead of pyridine.
Dichlorotetrakis(dimethylsulfoxide)ruthenium: Contains dimethylsulfoxide ligands instead of pyridine.
Dichlorotetrakis(amine)ruthenium: Features amine ligands in place of pyridine.
Uniqueness
Dichlorotetrakis(pyridine)ruthenium is unique due to its specific coordination environment and the properties imparted by the pyridine ligands. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
属性
分子式 |
C20H20Cl2N4Ru |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
dichlororuthenium;pyridine |
InChI |
InChI=1S/4C5H5N.2ClH.Ru/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
InChI 键 |
JBTUIBRMCIMKPI-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)


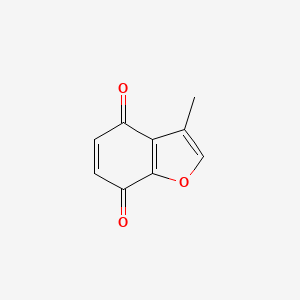


![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
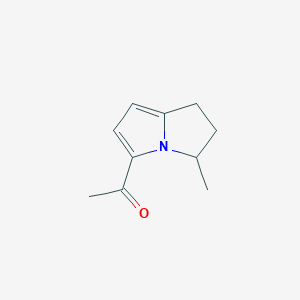
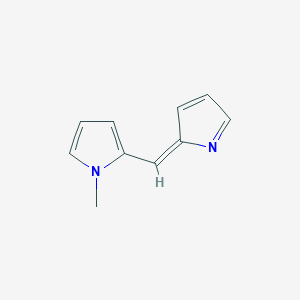
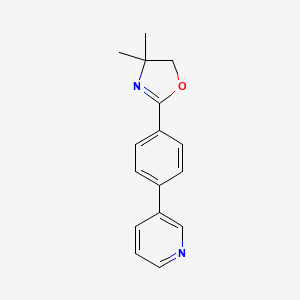
![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)
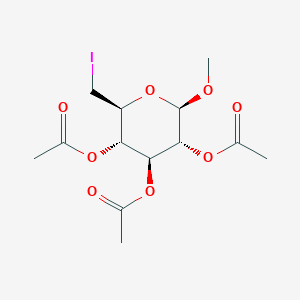

![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
